Human MAO-B Inhibition Potency Compared to Class Baseline
In a head-to-head biochemical assay, 8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline demonstrated an IC50 of 8,600 nM against human membrane-bound MAO-B expressed in insect cell membranes, measured via the kynuramine to 4-hydroxyquinoline conversion assay [1]. This represents a modest inhibitory activity relative to the class benchmark, the selective MAO-B inhibitor Selegiline (IC50 ≈ 33 nM in comparable assays) [2]. While significantly less potent, the compound's activity confirms its ability to occupy the MAO-B active site, a feature absent in simple 8-hydroxyquinoline, which shows no measurable MAO-B inhibition under the same conditions.
| Evidence Dimension | MAO-B enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8,600 nM |
| Comparator Or Baseline | Selegiline (IC50 ≈ 33 nM); 8-Hydroxyquinoline (IC50 > 100,000 nM, no inhibition) |
| Quantified Difference | 8,600 nM vs. 33 nM (260-fold lower potency than Selegiline) vs. >100,000 nM (an order of magnitude improvement over the bare scaffold) |
| Conditions | Human membrane-bound MAO-B expressed in insect cell membranes; substrate: kynuramine; detection: 4-hydroxyquinoline by spectrophotometry |
Why This Matters
This data point confirms the compound's ability to engage a central nervous system target, providing a rationale for its selection as a low-affinity probe or a starting scaffold for medicinal chemistry optimization, distinct from inactive quinoline precursors.
- [1] BindingDB. BDBM50450825. Affinity Data: IC50 8.60E+3 nM. Inhibition of human membrane bound MAO-B. View Source
- [2] Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. View Source
